Ferroceron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

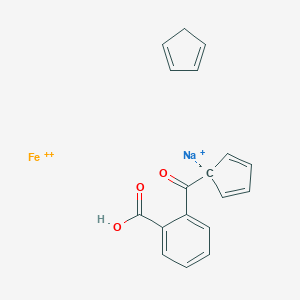

Ferroceron, commonly referred to as ferrocene, is a well-known organometallic compound characterized by its unique "sandwich" structure, consisting of a central iron atom sandwiched between two cyclopentadienyl anions. The molecular formula of ferrocene is or . This compound was first synthesized in 1951 and has since been pivotal in the development of organometallic chemistry, particularly due to its stability and distinctive chemical properties, which resemble those of aromatic compounds

Ferroceron and its derivatives have garnered attention for their potential biological activities. Research indicates that ferrocene-based compounds can exhibit anticancer properties and serve as drug delivery systems due to their ability to interact with biological molecules. The stability and low toxicity of ferrocene make it an attractive candidate for pharmaceutical applications .

The synthesis of ferrocene typically involves the following methods:

- Direct Synthesis: The most common method involves the reaction of sodium cyclopentadienide with iron(II) chloride:

- Cracking Dicyclopentadiene: Another method includes heating dicyclopentadiene to produce cyclopentadiene, which can then react with iron salts to form ferrocene .

Ferroceron has a wide range of applications across various fields:

- Catalysis: It is used as a catalyst in organic reactions, facilitating the formation of carbon-carbon bonds .

- Material Science: Ferrocene derivatives are employed in the development of high-performance materials due to their thermal stability and magnetic properties .

- Pharmaceuticals: Its derivatives are explored for drug delivery systems and as potential anticancer agents .

Studies on the interactions of ferrocene with various substrates reveal its versatility in forming complexes that can alter the reactivity of organic ligands. For example, ferrocene's ability to form cationic complexes enhances the electrophilicity of associated aromatic compounds, making them more reactive towards nucleophiles . Additionally, investigations into its redox behavior have highlighted its potential use in sensors and corrosion inhibition technologies .

Ferroceron shares similarities with other metallocenes, but its unique structure and properties set it apart. Below is a comparison with similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Nickelocene | Metallocene | Contains nickel; less stable than ferrocene |

| Cobaltocene | Metallocene | Contains cobalt; exhibits distinct magnetic properties |

| Zirconocene | Metallocene | Used in polymerization catalysis; more reactive than ferrocene |

| Chromocene | Metallocene | Contains chromium; known for its high reactivity |

Ferroceron's stability in air and its reversible redox properties make it particularly valuable in both academic research and industrial applications . Its unique sandwich structure allows for a wide range of chemical modifications that enhance its functionality compared to other metallocenes.

Appearance

Other CAS

Dates

- Abdulkadyrov KM, Beliakova TA, Andrianova IG., /Treatment of iron deficiency anemia and the prevention of its recurrences using Soviet iron-containing preparations/, Klin Med (Mosk). 1980 Apr;58(4):61-7.